molecular formula C27H46NO3P B2898808 benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine CAS No. 474879-12-4

benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine

Cat. No.: B2898808
CAS No.: 474879-12-4
M. Wt: 463.643
InChI Key: IHRMUTXAWUQZGN-UHFFFAOYSA-N
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Description

benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine is a complex organic compound with the molecular formula C27H46NO3P and a molecular weight of 463.643. This compound is characterized by its unique structure, which includes a phosphoryl group bonded to a phenylmethanamine moiety and two cyclohexyl groups substituted with methyl and isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of phosphoryl chloride with 5-methyl-2-propan-2-ylcyclohexanol to form the phosphorylated intermediate. This intermediate is then reacted with phenylmethanamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphonate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethanamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines or phosphonates.

Scientific Research Applications

benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The phenylmethanamine moiety may also contribute to its biological effects by interacting with receptors or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline: Similar structure but with an aniline group instead of phenylmethanamine.

    N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylbenzylamine: Contains a benzylamine moiety instead of phenylmethanamine.

Uniqueness

benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46NO3P/c1-19(2)24-14-12-21(5)16-26(24)30-32(29,28-18-23-10-8-7-9-11-23)31-27-17-22(6)13-15-25(27)20(3)4/h7-11,19-22,24-27H,12-18H2,1-6H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRMUTXAWUQZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(NCC2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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